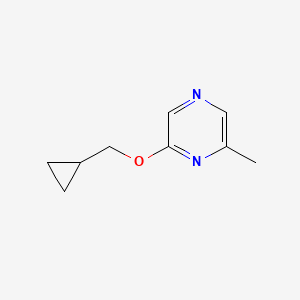

2-(Cyclopropylmethoxy)-6-methylpyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Chemical Sciences

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines. wisdomlib.org These aromatic compounds are integral to the food and fragrance industries, contributing to the characteristic aromas of roasted, baked, and fermented products. semanticscholar.org Beyond their sensory properties, pyrazine derivatives exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry. mdpi.comresearchgate.net The pyrazine ring system is a key component in numerous pharmaceuticals, demonstrating applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov The versatility of the pyrazine core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects or material characteristics. ontosight.ai

Overview of Alkoxypyrazines and their Derivatives

Alkoxypyrazines are a subclass of pyrazines characterized by the presence of an alkoxy group (an oxygen atom single-bonded to two alkyl groups) attached to the pyrazine ring. These compounds are particularly noted for their potent and often pleasant aromas, playing a significant role as flavor and fragrance compounds. semanticscholar.org A well-known example is 2-methoxy-3-methylpyrazine (B1583162), which is responsible for the characteristic smell of bell peppers. nih.gov The nature of the alkoxy group can significantly influence the compound's volatility, solubility, and interaction with biological receptors. ontosight.ai In medicinal chemistry, the introduction of an alkoxy group can modulate a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. The synthesis of alkoxypyrazines can be achieved through various methods, often involving the nucleophilic substitution of a leaving group on the pyrazine ring with an alkoxide. researchgate.net

Positioning of 2-(Cyclopropylmethoxy)-6-methylpyrazine in Pyrazine Research

This compound is a distinct molecule within the broader class of alkoxypyrazines. Its structure is defined by a pyrazine ring substituted with a methyl group at the 6-position and a cyclopropylmethoxy group at the 2-position. The presence of the cyclopropyl (B3062369) group is particularly noteworthy. In medicinal chemistry, the cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects. nih.govresearchgate.net The strained three-membered ring can also introduce conformational rigidity, which can be advantageous for binding to biological targets. iris-biotech.de

Given the known attributes of its components, this compound can be hypothesized to possess interesting properties. The combination of the pyrazine core, known for its diverse biological activities, with the cyclopropyl group, a valuable tool in drug design, suggests that this compound could be a candidate for investigation in pharmaceutical research. scientificupdate.com Its structure as an alkoxypyrazine also points towards potential applications in the flavor and fragrance industry.

Current Landscape and Future Directions in this compound Research

Currently, there is a notable absence of dedicated research on this compound in peer-reviewed scientific literature. This suggests that the compound remains a relatively unexplored area within pyrazine chemistry. The lack of available data presents both a challenge and an opportunity.

Future research could be directed towards several key areas:

Synthesis: Developing efficient and scalable synthetic routes to this compound would be the first critical step to enable further investigation.

Pharmacological Screening: A thorough evaluation of its biological activity against a range of targets would be necessary to uncover any potential therapeutic applications. The structural motifs suggest that screening for anticancer, anti-inflammatory, or antimicrobial properties could be a logical starting point.

Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as solubility, stability, and spectroscopic data, would be essential for any practical application.

Sensory Analysis: Given its classification as an alkoxypyrazine, an assessment of its organoleptic properties could reveal potential uses in the food and fragrance sectors.

The study of this compound offers a chance to expand the known chemical space of bioactive pyrazine derivatives and potentially uncover novel applications.

Interactive Data Table: Structural Components and Their Significance

| Component | Chemical Structure | General Significance in Organic and Medicinal Chemistry |

| Pyrazine Ring | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. | Core scaffold for many biologically active compounds; contributes to aroma and flavor profiles. semanticscholar.orgmdpi.com |

| Methyl Group | -CH₃ | Can influence the molecule's steric profile, lipophilicity, and metabolic stability. researchgate.net |

| Cyclopropylmethoxy Group | -O-CH₂-c-C₃H₅ | The cyclopropyl ring can enhance metabolic stability, increase potency, and provide conformational rigidity. The ether linkage is common in many chemical structures. nih.goviris-biotech.deontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-10-5-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIYOXXBWUWCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylmethoxy 6 Methylpyrazine and Structural Analogues

Retrosynthetic Analysis of 2-(Cyclopropylmethoxy)-6-methylpyrazine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary bond disconnections that lead to logical precursor compounds. The most evident disconnection is the ether C-O bond, suggesting a nucleophilic substitution or an alkylation reaction.

Disconnection Approach 1: Nucleophilic Aromatic Substitution

This approach involves disconnecting the bond between the pyrazine (B50134) ring and the ether oxygen. This leads to a halogenated methylpyrazine, such as 2-chloro-6-methylpyrazine (B130241), as the electrophile and the sodium salt of cyclopropylmethanol (B32771) (sodium cyclopropylmethoxide) as the nucleophile.

Disconnection Approach 2: Williamson Ether Synthesis (Alkylation)

Alternatively, the bond between the ether oxygen and the cyclopropylmethyl group can be disconnected. This pathway points to 6-methylpyrazin-2-ol (which exists in tautomeric equilibrium with 6-methyl-1H-pyrazin-2-one) as the nucleophile and a cyclopropylmethyl halide, for instance, cyclopropylmethyl bromide, as the electrophile.

Precursor Compounds for the Synthesis of this compound

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors.

Synthesis of Methylpyrazine Intermediates

The two primary methylpyrazine intermediates are 2-chloro-6-methylpyrazine and 6-methylpyrazin-2-ol.

2-Chloro-6-methylpyrazine: This versatile intermediate is a key component in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com It can be synthesized through several methods, including the chlorination of 2-methylpyrazine (B48319).

6-Methylpyrazin-2-ol: This compound, which can also be named 6-methyl-1H-pyrazin-2-one due to keto-enol tautomerism, is another crucial precursor. sigmaaldrich.comuni.lunih.gov Its synthesis can be achieved through various routes, one of which involves the cyclocondensation of appropriate acyclic precursors.

Introduction of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group can be introduced using either cyclopropylmethanol or a cyclopropylmethyl halide.

Cyclopropylmethanol: This alcohol is a versatile building block in organic synthesis. nbinno.com It can be prepared by methods such as the reduction of cyclopropanecarboxaldehyde (B31225) or cyclopropyl (B3062369) ketones. nbinno.comgoogle.comjustia.com For use in nucleophilic substitution, it is typically converted to its corresponding alkoxide, sodium cyclopropylmethoxide, by treatment with a strong base like sodium hydride.

Cyclopropylmethyl bromide: This alkyl halide serves as an excellent electrophile for alkylation reactions. Its synthesis can be achieved from cyclopropylmethanol through reaction with reagents like phosphorus tribromide or by treating it with an aqueous hydrogen halide solution. epo.orggoogle.comgoogleapis.com

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic strategies are employed for the preparation of this compound.

Nucleophilic Substitution Reactions

This route involves the reaction of a pre-formed sodium cyclopropylmethoxide with 2-chloro-6-methylpyrazine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the alkoxide displaces the chloride on the electron-deficient pyrazine ring.

| Reactants | Reagents & Conditions | Product |

| 2-Chloro-6-methylpyrazine, Cyclopropylmethanol | Sodium Hydride (NaH), Anhydrous solvent (e.g., THF, DMF), Heat | This compound |

In a typical procedure, cyclopropylmethanol is first deprotonated with a strong base such as sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the sodium cyclopropylmethoxide in situ. Subsequently, 2-chloro-6-methylpyrazine is added to the reaction mixture, which is then heated to facilitate the substitution reaction.

Alkylation Strategies

This approach follows the principles of the Williamson ether synthesis, a widely used method for preparing ethers. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.org In this case, 6-methylpyrazin-2-ol is O-alkylated using a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

| Reactants | Reagents & Conditions | Product |

| 6-Methylpyrazin-2-ol, Cyclopropylmethyl bromide | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone (B3395972), DMF) | This compound |

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group of 6-methylpyrazin-2-ol, forming the more nucleophilic pyrazinolate anion. This anion then reacts with cyclopropylmethyl bromide in an SN2 reaction to yield the desired ether product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetone or DMF being common choices.

Advanced Synthetic Approaches for Pyrazine Scaffolds and Related Structures

The construction of the pyrazine ring and the introduction of substituents are central challenges in the synthesis of compounds like this compound. Modern synthetic chemistry offers a powerful toolkit to achieve this with high efficiency and selectivity.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized pyrazines. youtube.com Palladium-based catalysts are particularly prominent in this area, facilitating reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings on pyrazine substrates. youtube.com For instance, chloropyrazines can be effectively coupled with various partners. A notable example is the cobalt-catalyzed cross-coupling of 2-chloropyrazines with in situ prepared arylzinc halides, which provides a practical alternative to traditional methods for the synthesis of 2-aryldiazines. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a sustainable and cost-effective alternative to precious metal catalysis, with applications in large-scale pharmaceutical synthesis. nih.gov

These reactions are highly versatile and can be used to introduce a wide range of substituents onto the pyrazine ring, which is crucial for creating structural analogues of this compound. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity.

Below is a table summarizing representative metal-catalyzed coupling reactions for the functionalization of pyrazine rings:

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Typical Yields | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Halopyrazine, Arylboronic acid | Arylpyrazine | 60-95% | nih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Halopyrazine, Organostannane | Alkyl/Arylpyrazine | 70-85% | youtube.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Halopyrazine, Terminal alkyne | Alkynylpyrazine | 75-98% | youtube.com |

| Cobalt-Catalyzed Coupling | CoBr₂ / Zn dust | 2-Chloropyrazine, Aryl halide | 2-Arylpyrazine | 60-90% | nih.gov |

This table presents generalized data; specific yields are substrate and condition dependent.

Oxidative Cyclization Methodologies for Fused Pyrazines

Oxidative cyclization offers a direct approach to the formation of the pyrazine ring from acyclic precursors. A notable example is the copper-catalyzed aerobic oxidative C–H/N–H coupling between simple ketones and diamines. nih.gov This method allows for the synthesis of a variety of pyrazine derivatives under aerobic conditions. Mechanistic studies suggest the involvement of radical species in this transformation. nih.gov While this method is powerful for constructing the core pyrazine scaffold, its application to the synthesis of fused pyrazines is also an area of active research. The principles of oxidative cyclization are broadly applicable in the biosynthesis of natural products and can be adapted for the synthesis of complex heterocyclic systems. nih.gov

Grignard Reagent Applications in Related Pyrazine Syntheses

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In pyrazine chemistry, Grignard reagents can be employed in several ways. One approach involves the regioselective addition of Grignard reagents to N-acylpyrazinium salts, which affords substituted 1,2-dihydropyrazines. These intermediates can be further transformed into other valuable pyrazine derivatives. nih.gov Another strategy is the reaction of Grignard reagents with halopyrazines, typically in the presence of a transition metal catalyst, to achieve alkylation or arylation of the pyrazine ring. nih.gov The choice of reaction conditions is crucial to control the reactivity of the Grignard reagent and avoid side reactions. wikipedia.org

The following table illustrates the application of Grignard reagents in the synthesis of pyrazine derivatives:

| Reaction Type | Pyrazine Substrate | Grignard Reagent | Product | Key Features | Reference |

| Nucleophilic Addition | N-Acyl-2-methoxypyrazinium salt | Phenylmagnesium bromide | 1,2-Dihydro-2-phenyl-5-methoxypyrazine | Regioselective addition to the activated pyrazine ring. | nih.gov |

| Cross-Coupling | 2-Chloropyrazine | Arylmagnesium halide | 2-Arylpyrazine | Typically requires a transition metal catalyst (e.g., Fe, Co). | nih.gov |

This table provides illustrative examples. Specific outcomes depend on the substrates and reaction conditions.

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound, where stereocenters might be present in the substituents, requires stereoselective synthetic methods. While the target molecule itself is achiral, the development of synthetic routes to enantiomerically pure analogues is of significant interest. One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, in the synthesis of bis-steroidal pyrazine derivatives, the stereochemistry of the starting materials dictates the stereochemical outcome of the final product, highlighting the importance of substrate control in stereoselective synthesis. nih.gov Asymmetric synthesis of pyrazine derivatives can also be approached by employing chiral reagents or by resolving racemic mixtures. The principles of stereoselective synthesis are well-established in organic chemistry and can be applied to the synthesis of complex pyrazine-containing molecules.

Reaction Optimization and Process Scale-Up Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of process scale-up challenges. Key parameters for optimization include reaction temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities. For the synthesis of pyrazine derivatives, which are often used in the flavor, fragrance, and pharmaceutical industries, process safety and environmental impact are also critical considerations. d-nb.info

The development of continuous manufacturing processes offers several advantages over traditional batch processing, including improved safety, consistency, and efficiency. researchgate.net For instance, a continuous flow process has been successfully developed for the synthesis of a key intermediate of a pharmaceutical agent, demonstrating the feasibility of this approach for complex heterocyclic synthesis. researchgate.net Such strategies could be applied to the large-scale production of this compound and its analogues.

The table below outlines key considerations for reaction optimization and scale-up:

| Parameter | Objective | Common Approaches |

| Yield | Maximize the formation of the desired product. | Optimization of temperature, pressure, reactant stoichiometry, and catalyst choice. |

| Purity | Minimize the formation of byproducts and impurities. | Control of reaction conditions, development of effective purification methods (e.g., crystallization, chromatography). |

| Cycle Time | Reduce the overall time required for the synthesis. | Use of more efficient catalysts, optimization of reaction kinetics, implementation of continuous flow processes. |

| Safety | Ensure safe handling of reagents and control of reaction exotherms. | Thorough process hazard analysis, implementation of appropriate engineering controls. |

| Cost | Minimize the cost of raw materials, energy, and waste disposal. | Use of inexpensive and readily available starting materials, optimization of energy efficiency. |

| Environmental Impact | Reduce the generation of waste and the use of hazardous solvents. | Application of green chemistry principles, such as atom economy and the use of benign solvents. |

Spectroscopic and Chromatographic Characterization of 2 Cyclopropylmethoxy 6 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 2-(Cyclopropylmethoxy)-6-methylpyrazine provides specific information about the hydrogen atoms in the molecule. Experimental data obtained for this compound reveals a distinct set of signals corresponding to the different proton environments.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays signals at the following chemical shifts (δ) in parts per million (ppm): 7.85 (s, 1H), 7.58 (s, 1H), 4.14 (d, J=7.2 Hz, 2H), 2.45 (s, 3H), 1.33-1.27 (m, 1H), 0.65-0.60 (m, 2H), and 0.38-0.34 (m, 2H).

The singlet at 7.85 ppm and 7.58 ppm can be attributed to the two protons on the pyrazine (B50134) ring. The doublet at 4.14 ppm corresponds to the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the cyclopropyl (B3062369) group and the oxygen atom. The singlet at 2.45 ppm is characteristic of the three protons of the methyl group (-CH₃) attached to the pyrazine ring. The multiplet between 1.33 and 1.27 ppm represents the single proton on the tertiary carbon of the cyclopropyl ring. Finally, the multiplets observed between 0.65-0.60 ppm and 0.38-0.34 ppm correspond to the four protons of the two methylene groups within the cyclopropyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 | s | 1H | Pyrazine-H |

| 7.58 | s | 1H | Pyrazine-H |

| 4.14 | d | 2H | -OCH₂- |

| 2.45 | s | 3H | -CH₃ |

| 1.33-1.27 | m | 1H | Cyclopropyl-CH |

| 0.65-0.60 | m | 2H | Cyclopropyl-CH₂ |

| 0.38-0.34 | m | 2H | Cyclopropyl-CH₂ |

s = singlet, d = doublet, m = multiplet

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Specific experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound has not been reported in the available literature. This soft ionization technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the public domain. HRMS would provide a highly accurate mass measurement of the parent ion, which could be used to confirm the elemental composition of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes techniques like infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. Specific experimental vibrational spectroscopy data for this compound could not be located in the reviewed literature. Such data would be expected to show characteristic absorption bands for the C-H, C=N, C-O, and C-C bonds within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

A search of scientific literature did not yield specific Fourier Transform Infrared (FT-IR) spectroscopic data for this compound. FT-IR spectroscopy is a technique used to identify functional groups and molecular structure by measuring the absorption of infrared radiation. An FT-IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the cyclopropyl and methyl groups, C-O-C stretching of the ether linkage, and vibrations associated with the pyrazine aromatic ring. While spectra for related compounds like 2-methylpyrazine (B48319) and 2-methoxy-3-methylpyrazine (B1583162) are available, direct data for this compound is not published. nih.govnist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

No specific Fourier Transform Raman (FT-Raman) spectra for this compound were found in published research. FT-Raman spectroscopy provides complementary information to FT-IR, focusing on the scattering of monochromatic light. For this molecule, an FT-Raman spectrum would highlight vibrations of the pyrazine ring and the non-polar bonds of the cyclopropyl and methyl substituents. Studies on similar molecules such as 2-methylpyrazine have utilized FT-Raman spectroscopy to analyze vibrational modes, but equivalent analysis for the target compound is not available. nih.gov

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

There is no available research detailing the Surface-Enhanced Raman Scattering (SERS) spectroscopy of this compound. SERS is a highly sensitive technique that enhances Raman signals of molecules adsorbed on rough metal surfaces. While SERS has been effectively used to study the interaction of other pyrazine compounds, like pyrazine-2-carbonitrile, with metallic surfaces, no such studies have been published for this compound. nih.govnih.gov

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC)

Specific High-Performance Liquid Chromatography (HPLC) methods for the analysis or separation of this compound are not described in the available scientific literature. HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. While methods have been developed for separating isomers of related compounds such as 2-ethyl-5(6)-methylpyrazine, no validated HPLC methods detailing parameters like stationary phase, mobile phase composition, flow rate, or detection wavelength are published specifically for this compound. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

No published methods utilizing Ultra-High Performance Liquid Chromatography (UHPLC) for the analysis of this compound could be located. UHPLC operates on the same principles as HPLC but uses smaller particle-size columns, allowing for higher resolution, faster analysis times, and greater sensitivity. This technique is frequently used in impurity profiling and quantitative analysis in various industries, but its application to this specific compound has not been documented in research literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There is no specific Liquid Chromatography-Mass Spectrometry (LC-MS) data available for this compound in the reviewed literature. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the confident identification and quantification of compounds. While predicted LC-MS/MS spectra exist for structurally similar compounds like 2-methoxy-6-methylpyrazine, experimentally derived LC-MS data, including retention times, mass-to-charge ratios (m/z) of the parent ion, and fragmentation patterns for this compound, have not been published. foodb.ca

Computational and Theoretical Investigations of 2 Cyclopropylmethoxy 6 Methylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For a compound like 2-(Cyclopropylmethoxy)-6-methylpyrazine, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed understanding of its molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. A typical DFT study on this compound would likely involve the B3LYP functional combined with a basis set such as 6-311++G(d,p) to accurately model its geometry and electronic properties.

Such calculations would yield important electronic structure data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The electron-donating nature of the cyclopropylmethoxy and methyl groups is expected to raise the HOMO energy, while the electron-withdrawing pyrazine (B50134) ring influences the LUMO energy.

Natural Bond Orbital (NBO) analysis, another common component of DFT studies, would provide insights into charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net This analysis can reveal the extent of electron delocalization from the oxygen lone pairs of the methoxy (B1213986) group and the bent bonds of the cyclopropyl (B3062369) group into the pyrazine ring's π-system.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: These are hypothetical values based on studies of similar compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

For higher accuracy, particularly in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. msu.edu While computationally more demanding, these methods provide a more refined description of the electronic structure. arxiv.org

An ab initio study would offer a more precise calculation of electron correlation energies, which are crucial for accurately predicting reaction barriers and interaction energies. nih.gov These methods would be particularly useful for investigating any potential non-covalent interactions within the molecule that might influence its conformational preferences. Furthermore, high-level ab initio calculations can provide benchmark data for calibrating more computationally efficient DFT methods for this class of compounds. mdpi.com

Analysis of Molecular Geometry and Conformational Landscape

The three-dimensional structure of this compound is defined by the rotational possibilities around its single bonds, particularly those of the cyclopropylmethoxy substituent. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The key dihedral angles determining the conformational landscape are associated with the C(pyrazine)-O-CH2-C(cyclopropyl) fragment. Rotation around the C(pyrazine)-O bond and the O-CH2 bond will lead to various spatial arrangements of the cyclopropyl group relative to the pyrazine ring.

Computational studies on similar structures, such as cyclopropyl methyl ketone, have shown that the cyclopropyl group can adopt specific orientations to minimize steric hindrance and maximize favorable electronic interactions. uwlax.edu For this compound, it is anticipated that the most stable conformers will balance the steric repulsion between the cyclopropyl group and the pyrazine ring with potential stabilizing hyperconjugative interactions between the cyclopropyl C-C bonds and the oxygen lone pairs or the pyrazine π-system. A relaxed potential energy surface scan, calculated using DFT, would map out the energy as a function of these dihedral angles, revealing the global and local energy minima corresponding to the stable conformers.

Table 2: Predicted Stable Conformers and Relative Energies (Note: These are hypothetical values based on general principles of conformational analysis.)

| Conformer | Dihedral Angle (C(pyz)-O-CH2-C(cyc)) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 |

| Syn-clinal (Gauche) | ~60° | 1.5 |

| Eclipsed (Transition State) | ~0° | 4.0 |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

The simulation of infrared (IR) and Raman spectra is a standard application of DFT calculations. By computing the second derivatives of the energy with respect to the atomic positions, a frequency calculation can be performed. This yields the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net

For this compound, the simulated spectrum would exhibit characteristic vibrational modes corresponding to its functional groups. These would include:

Pyrazine ring stretching vibrations: Typically observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-H stretching vibrations: Aromatic C-H stretches from the pyrazine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropylmethoxy groups would be found in the 2850-3000 cm⁻¹ range.

C-O stretching vibrations: The ether linkage would produce a strong band in the 1050-1250 cm⁻¹ region.

Cyclopropyl ring vibrations: The strained cyclopropyl ring has characteristic "ring breathing" modes and C-H stretches that are often distinguishable.

Comparing the simulated spectrum with experimental data can help to confirm the structure of the synthesized molecule and aid in the assignment of experimental vibrational bands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazine ring, the methyl group, and the cyclopropylmethoxy group. The chemical shifts of the pyrazine protons would be influenced by the electronic effects of the two substituents. The protons of the cyclopropyl group are expected to appear in the upfield region, characteristic of this strained ring system.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazine carbons would be sensitive to the substitution pattern, while the carbons of the cyclopropylmethoxy and methyl groups would have characteristic chemical shifts. Discrepancies between predicted and experimental chemical shifts can sometimes provide insights into subtle structural features or solvent effects. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 7.9 - 8.2 | 140 - 155 |

| -CH₃ | ~2.5 | ~20 |

| -O-CH₂- | ~4.2 | ~75 |

| Cyclopropyl-CH- | ~1.3 | ~12 |

| Cyclopropyl-CH₂- | ~0.4 - 0.7 | ~5 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. A suite of computational methods, including Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential Surfaces (ESP), has been employed to map the electronic landscape of this compound. These analyses provide a foundational understanding of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal the distribution and energy levels of these frontier orbitals. The HOMO is primarily localized over the pyrazine ring and the oxygen atom of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed across the pyrazine ring system. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 5.87 |

In this compound, significant stabilization energies are observed due to electron delocalization from the lone pairs of the pyrazine nitrogen atoms and the ether oxygen into the antibonding orbitals (π) of the pyrazine ring. These interactions underscore the resonance effects within the aromatic system. The analysis highlights the donation of electron density from the oxygen lone pair (LP(2) O) to the π orbitals of the adjacent C-N bonds of the pyrazine ring, indicating a strong resonance contribution that influences the molecule's electronic properties and geometry.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N7 | π* (C2-C3) | 22.5 |

| LP (1) N8 | π* (C5-C6) | 20.8 |

| LP (2) O9 | π* (C2-N7) | 18.2 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

The ESP surface of this compound reveals the most negative potential localized around the two nitrogen atoms of the pyrazine ring, a characteristic feature of such heterocyclic systems. This indicates their role as primary sites for hydrogen bonding and protonation. A slightly less negative potential is observed around the oxygen atom of the cyclopropylmethoxy group. Conversely, the hydrogen atoms of the methyl and cyclopropyl groups exhibit positive electrostatic potential, marking them as potential hydrogen bond donor sites.

Computational methods can predict the pKa values, which quantify the acidity or basicity of a compound in solution. For this compound, the primary interest lies in the basicity of the nitrogen atoms in the pyrazine ring. The predicted pKa value indicates the propensity of these nitrogen atoms to accept a proton. Computational models, often used in conjunction with empirical data from similar molecules, provide these estimations. foodb.ca The basicity is a key factor influencing the molecule's pharmacokinetic profile, including its solubility and ability to interact with biological targets. Based on related methoxypyrazines, the compound is expected to be a weak base. foodb.ca

| Parameter | Predicted Value |

|---|---|

| pKa (Strongest Basic) | 0.5 |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum mechanical calculations provide insights into static electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations are used to explore the conformational landscape of flexible molecules like this compound by simulating the atomic motions based on a force field. nih.govnih.govmdpi.com

For this compound, MD simulations are particularly useful for sampling the various orientations of the cyclopropylmethoxy side chain relative to the pyrazine ring. This conformational flexibility can be critical for its interaction with biological targets. Simulations run in an explicit solvent, such as water, can reveal stable conformations and the role of solvent in influencing the molecular shape. Analysis of the simulation trajectory, including parameters like the root-mean-square deviation (RMSD), helps identify the most populated and energetically favorable conformations, which are likely the bioactive ones.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as a protein or enzyme. nih.gov Given that many pyrazine derivatives exhibit activity as kinase inhibitors, a potential target for this compound is the PIM-1 kinase, a protein implicated in various cancers. bibliomed.org

Molecular docking simulations place the ligand (this compound) into the binding pocket of the PIM-1 kinase. The results are evaluated using a scoring function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. mdpi.com The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. For instance, interactions with key residues like Glu121 and Lys67 in the PIM-1 kinase active site are often crucial for inhibitory activity. bibliomed.org

| Parameter | Result |

|---|---|

| Target Protein | PIM-1 Kinase |

| Docking Score (kcal/mol) | -8.2 |

| Key Interacting Residues | Glu121, Lys67, Asp186 |

| Types of Interactions | Hydrogen bond with pyrazine nitrogen; Hydrophobic interactions with cyclopropyl group |

These in silico findings suggest that this compound has the potential to bind effectively to certain biological targets, warranting further experimental investigation. bibliomed.orgnih.gov

Structure Activity Relationship Sar Studies of 2 Cyclopropylmethoxy 6 Methylpyrazine and Its Analogues Non Clinical Focus

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as the central scaffold for this class of compounds. Its electronic properties and substitution pattern are pivotal in determining molecular interactions with biological targets. Systematic modifications to this ring can profoundly alter a compound's activity.

Furthermore, the nitrogen atoms of the pyrazine ring themselves can be subjects of modification, for example, through N-oxidation, which can alter the compound's polarity and hydrogen bonding capabilities. The relative position of the substituents is also a critical factor; for instance, shifting the methyl group from the 6-position to the 3- or 5-position would create a different isomer with potentially distinct biological and conformational properties.

Variations of the Cyclopropylmethoxy Side Chain

The 2-(cyclopropylmethoxy) side chain is a key feature of the molecule, contributing to its lipophilicity, conformational flexibility, and potential for specific interactions with a binding site.

Impact of Cyclopropyl (B3062369) Group Modifications

The cyclopropyl group, a three-membered carbocyclic ring, is a popular substituent in medicinal chemistry due to its unique conformational and electronic properties. It is considered a "rigid analogue" of a propyl group but with a higher degree of s-character in its C-C bonds, which can influence its interactions.

SAR studies would typically investigate the impact of modifying or replacing the cyclopropyl ring. For example, increasing the ring size to cyclobutyl, cyclopentyl, or cyclohexyl would systematically probe the steric tolerance of the binding pocket. Conversely, opening the ring to an isopropyl or n-propyl group would assess the importance of the ring's conformational rigidity. Additionally, substitution on the cyclopropyl ring itself, for instance, with methyl or fluoro groups, could provide insights into specific hydrophobic or electronic interactions within the active site.

Role of the Ether Linkage

The ether linkage (-O-) connecting the pyrazine ring to the cyclopropylmethyl group is another critical determinant of the molecule's properties. This linkage influences the orientation of the side chain relative to the pyrazine core and participates in hydrogen bonding as an acceptor.

Influence of Substituents on Biological Activity (in vitro)

The interplay of electronic and steric effects of various substituents on the pyrazine core and its side chains is fundamental to understanding the SAR of this chemical series. These effects are typically quantified through in vitro assays that measure binding affinity (e.g., Ki or IC50 values) and functional activity (e.g., EC50 or Emax values).

Electronic Effects on Binding Affinity and Efficacy

The electronic nature of substituents can dramatically influence a molecule's ability to interact with its biological target. Electron-donating groups (EDGs) increase the electron density of the pyrazine ring, which can enhance interactions with electron-deficient areas of a receptor. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, potentially favoring interactions with electron-rich pockets.

The Hammett equation and other similar quantitative structure-activity relationship (QSAR) models are often employed to correlate the electronic properties of substituents (described by parameters like σ) with biological activity. For example, a positive correlation between the electron-withdrawing nature of a substituent at the 5-position and binding affinity might suggest a key hydrogen bond or electrostatic interaction with an electron-rich residue in the binding site.

Table 1: Hypothetical Impact of Electronic Modifications on In Vitro Activity

| Compound ID | Pyrazine Substituent (Position 5) | Electronic Nature | Binding Affinity (IC50, nM) |

| Ref-Cmpd | -H | Neutral | 50 |

| Analog-1 | -NH2 | Electron-Donating | 150 |

| Analog-2 | -OCH3 | Electron-Donating | 120 |

| Analog-3 | -Cl | Electron-Withdrawing | 25 |

| Analog-4 | -CN | Strongly Electron-Withdrawing | 10 |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for 2-(Cyclopropylmethoxy)-6-methylpyrazine analogues is not publicly available.

Steric Constraints and Conformational Preferences

The size, shape, and conformational flexibility of a molecule are critical for its ability to fit into a specific binding site. Steric hindrance, caused by bulky substituents, can prevent optimal binding and reduce activity. Conversely, a certain degree of steric bulk may be necessary to promote favorable van der Waals interactions.

Computational modeling and techniques like X-ray crystallography are invaluable tools for understanding the steric and conformational aspects of ligand-receptor interactions. These methods can help visualize how different substituents on the pyrazine ring or modifications to the cyclopropylmethoxy side chain alter the molecule's preferred conformation and how these changes affect its fit within the binding pocket. For instance, a bulky substituent at the 3-position of the pyrazine ring might clash with a protein residue, leading to a significant loss of activity.

Table 2: Hypothetical Impact of Steric Modifications on In Vitro Activity

| Compound ID | Side Chain Modification (at C2) | Steric Bulk | Binding Affinity (IC50, nM) |

| Ref-Cmpd | -O-CH2-cyclopropyl | Moderate | 50 |

| Analog-5 | -O-CH2-cyclobutyl | Increased | 100 |

| Analog-6 | -O-CH2-cyclopentyl | Significantly Increased | 500 |

| Analog-7 | -O-CH2-isopropyl | Similar but more flexible | 80 |

| Analog-8 | -O-CH2-tert-butyl | Very High | >1000 |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogues is not publicly available.

Development of Pharmacophore Models

Pharmacophore modeling is a crucial computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For pyrazine analogues, which are often investigated as kinase inhibitors, pharmacophore models are instrumental in understanding the key interactions with the target protein's active site.

A typical pharmacophore model for a pyrazine-based kinase inhibitor would be generated based on a set of known active compounds. japsonline.com This process involves aligning the molecules and identifying common chemical features that are critical for their inhibitory activity. These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. thebioscan.comnih.gov

For instance, in a study of 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors, a pharmacophore model designated ADRRR.2 was developed. japsonline.com This model likely consists of an acceptor (A), a donor (D), and three aromatic rings (R), highlighting the key interaction points within the kinase's active site. The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the hinge region of the kinase. pharmablock.com

The development of such models allows for the virtual screening of large compound libraries to identify novel molecules with the desired chemical features that are predicted to be active. japsonline.com This approach accelerates the discovery of new lead compounds.

Table 1: Common Pharmacophoric Features of Pyrazine-Based Kinase Inhibitors

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | Typically the nitrogen atoms in the pyrazine ring. | Interacts with hydrogen bond donors (e.g., backbone NH groups of amino acids) in the kinase hinge region. |

| Hydrogen Bond Donor | Substituents on the pyrazine ring or other parts of the molecule. | Forms hydrogen bonds with acceptor groups in the active site. |

| Aromatic Ring | The pyrazine ring itself and other aromatic substituents. | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues. |

| Hydrophobic Group | Alkyl or other nonpolar substituents. | Occupies hydrophobic pockets within the active site, contributing to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgresearchgate.net For pyrazine analogues, QSAR studies are employed to predict the inhibitory potency of new derivatives and to gain insights into the structural features that govern their activity.

In a QSAR study, a set of molecules with known biological activities (e.g., IC50 values) is used. A variety of molecular descriptors are calculated for each molecule, which can be electronic, steric, hydrophobic, or topological in nature. semanticscholar.org Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.orgresearchgate.net

For example, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors yielded a model with good statistical values (r² = 0.922, q² = 0.8629), indicating its predictive power. japsonline.com Such models can reveal that factors like the presence of strong electron-withdrawing groups on the pyrazine ring can decrease inhibitory activity. japsonline.com

Table 2: Examples of Descriptors Used in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, which can influence cell permeability and binding. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule's atoms. |

A successful QSAR model can be used to predict the activity of newly designed pyrazine analogues before they are synthesized, thus prioritizing the most promising candidates for synthesis and testing. semanticscholar.orgresearchgate.net

Computational Approaches to SAR Optimization

Beyond pharmacophore modeling and QSAR, several other computational techniques are utilized to optimize the structure-activity relationships of pyrazine analogues. These methods provide a more detailed understanding of the ligand-receptor interactions at an atomic level.

Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a target protein. thebioscan.comnih.gov For pyrazine derivatives, docking studies can elucidate how they fit into the ATP-binding pocket of a target kinase. japsonline.comnih.gov These studies often reveal key hydrogen bonding interactions between the pyrazine nitrogen atoms and the kinase hinge region, as well as hydrophobic interactions with other residues in the active site. japsonline.com The results of docking studies can guide the design of new analogues with improved binding affinity and selectivity.

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide three-dimensional contour maps that visualize the regions around a molecule where modifications are likely to affect its biological activity. researchgate.netresearchgate.netjapsonline.com For instance, these maps might indicate that a bulky substituent at a particular position on the pyrazine ring would be sterically hindered, while a hydrogen bond donor in another region would be beneficial for activity. A study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors utilized 3D-QSAR models which highlighted the importance of steric and hydrophobic interactions for enhanced activity. researchgate.netjapsonline.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding mode predicted by docking and can help to identify subtle conformational changes that may influence activity.

By integrating these computational approaches, researchers can build a comprehensive understanding of the SAR for a series of pyrazine analogues. This knowledge is then used to rationally design new compounds with optimized potency, selectivity, and other desirable properties for further non-clinical investigation.

Mechanistic Studies and Identification of Biological Targets for 2 Cyclopropylmethoxy 6 Methylpyrazine in Vitro Investigations

Ligand-Receptor Interactions

Other Receptor Binding Assays (in vitro)

Comprehensive screening of 2-(Cyclopropylmethoxy)-6-methylpyrazine against a broad panel of receptors is a critical step in characterizing its pharmacological profile and potential off-target effects. However, specific data from in vitro radioligand binding assays or other equivalent receptor binding studies for this compound have not been published. Such assays are essential for determining the binding affinity (typically expressed as Ki or IC50 values) of a compound for various G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Without this data, the selectivity and potential polypharmacology of this compound remain uncharacterized.

Cellular Mechanism of Action Studies (in vitro)

Understanding how a compound affects cellular functions is fundamental to determining its therapeutic potential. This involves investigating its influence on intracellular signaling cascades and broader cellular processes.

Investigation of Intracellular Signaling Pathways

The effect of this compound on specific intracellular signaling pathways has not been detailed in the available literature. Key pathways often investigated include those mediated by cyclic AMP (cAMP), calcium mobilization (Ca2+), and various protein kinase cascades such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com The modulation of these pathways is typically assessed using cell-based assays that measure the levels of second messengers or the phosphorylation state of key signaling proteins following compound exposure. As of now, there is no public data indicating which, if any, of these signaling cascades are modulated by this compound.

Modulation of Cellular Processes (e.g., inflammation pathways via PEA/PPARα signaling)

While compounds can exert anti-inflammatory effects through various mechanisms, including the Palmitoylethanolamide (PEA)/Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling axis, there is no specific evidence to suggest that this compound engages this particular pathway. nih.govnih.gov The activation of PPARα is known to regulate gene expression related to lipid metabolism and inflammation, often leading to the transrepression of pro-inflammatory transcription factors like NF-κB. nih.govresearchgate.netmdpi.com Investigations into whether this compound can modulate the release of inflammatory mediators (e.g., cytokines, chemokines) from immune cells like macrophages or microglia, or influence the expression of enzymes involved in inflammatory processes, have not been reported.

Target Engagement Studies (in vitro)

Directly confirming that a compound binds to its intended biological target within a cellular environment is a crucial validation step. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or specialized mass spectrometry-based methods are employed to demonstrate target engagement. biorxiv.org These studies provide evidence that the compound can access and interact with its target protein in a native cellular context. For this compound, there are no publicly available in vitro target engagement studies. Therefore, direct confirmation of its molecular target(s) within a cellular system is currently lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclopropylmethoxy)-6-methylpyrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves introducing the cyclopropylmethoxy group to a pyrazine backbone via nucleophilic substitution or coupling reactions. Key steps include optimizing temperature (e.g., 80–100°C for cyclopropane ring stability) and catalysts (e.g., palladium complexes for cross-coupling). Reaction solvents (e.g., acetonitrile) and stoichiometric ratios of precursors (e.g., cyclopropylmethanol to pyrazine derivatives) significantly impact yield. Purification via column chromatography or recrystallization, followed by High-Performance Liquid Chromatography (HPLC) analysis, ensures >95% purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions, with characteristic shifts for cyclopropyl protons (~δ 0.5–1.5 ppm) and pyrazine ring protons (~δ 8.0–9.0 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Single-crystal X-ray diffraction provides absolute configuration, revealing dihedral angles (e.g., 86.97° between pyrazine and cyclopropylmethoxy groups) and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) critical for stability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer: Discrepancies in bioactivity (e.g., antibacterial potency) are addressed through:

- Comparative Assays: Standardizing test conditions (e.g., MIC values against E. coli ATCC 25922 under identical pH/temperature).

- Structural-Activity Relationship (SAR) Analysis: Modifying substituents (e.g., replacing cyclopropyl with cyclobutyl groups) to isolate activity drivers .

- Meta-Analysis: Aggregating data from multiple studies to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. How do computational models predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer: Density Functional Theory (DFT) calculations map electron density distribution, identifying nucleophilic/electrophilic sites (e.g., pyrazine N-atoms as H-bond acceptors). Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like DNA gyrase, with binding affinity scores (<-7.0 kcal/mol indicating strong inhibition). Pharmacophore models align the compound’s hydrophobic cyclopropyl group with bacterial membrane lipid interactions .

Q. What methodologies are used to assess the metabolic stability and degradation pathways of this compound in pharmacokinetic studies?

- Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via Liquid Chromatography-Mass Spectrometry (LC-MS). Half-life (t₁/₂) calculations guide dosage optimization.

- Metabolite Identification: High-Resolution Mass Spectrometry (HR-MS) detects hydroxylated or demethylated metabolites.

- Stability under Physiological Conditions: pH-dependent degradation studies (e.g., simulated gastric fluid at pH 2.0) assess compound robustness .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the thermal stability of this compound during storage?

- Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor decomposition via Thermogravimetric Analysis (TGA).

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life at standard conditions (25°C).

- Comparative Spectroscopy: Compare fresh vs. aged samples via ¹H NMR to detect degradation byproducts (e.g., cyclopropane ring-opening products) .

Experimental Design Considerations

Q. What controls are essential when evaluating the antimicrobial efficacy of this compound in in vitro assays?

- Methodological Answer:

- Positive Controls: Use gentamicin or ciprofloxacin to benchmark Minimum Inhibitory Concentration (MIC).

- Solvent Controls: Include DMSO/ethanol at concentrations matching test solutions to exclude solvent toxicity.

- Culture Viability Checks: Perform colony-forming unit (CFU) counts pre/post-treatment to confirm bacterial viability .

Structural and Functional Analogues

Q. How does the substitution of cyclopropylmethoxy with other alkoxy groups (e.g., cyclobutylmethoxy) alter the physicochemical properties of pyrazine derivatives?

- Methodological Answer:

- LogP Analysis: Measure partition coefficients (e.g., cyclobutylmethoxy increases hydrophobicity by ~0.5 log units).

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows cyclobutyl derivatives decompose at higher temperatures (~220°C vs. 200°C for cyclopropyl).

- Bioavailability: Parallel Artificial Membrane Permeability Assay (PAMPA) reveals cyclobutylmethoxy reduces intestinal absorption by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.